Pivenfrine
Description
Overview of Sympathomimetic Agents and Adrenergic Receptor Systems
Sympathomimetic agents are substances that produce physiological effects similar to those initiated by the sympathetic nervous system. mhmedical.com These effects are mediated by a complex network of adrenergic receptors located on the surface of various cells throughout the body. indigobiosciences.com
The study of adrenergic agonists dates back to the late 19th and early 20th centuries. In 1895, Oliver and Schafer first demonstrated the pressor effects of adrenal extracts. mhmedical.com This active component was later isolated and named epinephrine (B1671497). mhmedical.comtaylorandfrancis.com A pivotal moment in understanding adrenergic pharmacology came in 1906, when Sir Henry Hallett Dale's experiments with ergot alkaloids led him to propose the existence of specific receptors for adrenaline (epinephrine). ispyphysiology.comguidetopharmacology.org His work showed that the effects of adrenaline could be selectively blocked, suggesting a receptor-mediated mechanism. ispyphysiology.com
Further foundational work was conducted by Raymond Ahlquist in 1948. mhmedical.comispyphysiology.com By observing the different responses of various tissues to a series of sympathomimetic amines, Ahlquist hypothesized the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β). ispyphysiology.comnih.gov This classification was based on the rank order of potency of the agonists and provided a crucial framework for the rational design of new drugs. guidetopharmacology.org This discovery was initially met with skepticism but eventually became the cornerstone of adrenergic pharmacology, paving the way for the development of receptor-selective drugs, including the well-known class of beta-blockers. mhmedical.comispyphysiology.com
Adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs), are broadly divided into alpha (α) and beta (β) families. indigobiosciences.comnih.govwikipedia.org These families are further subdivided into several subtypes, each with distinct tissue distributions, signaling pathways, and physiological functions. This subtype diversity allows for precise control of bodily functions and presents specific targets for drug discovery. indigobiosciences.comnih.gov
Alpha (α)-Adrenergic Receptors : These are divided into α1 and α2 subtypes. indigobiosciences.comjove.com
α1-receptors , when activated, typically cause smooth muscle contraction, leading to effects like vasoconstriction. indigobiosciences.comnih.gov They are Gq-coupled receptors that activate phospholipase C. nih.gov
α2-receptors are often located on presynaptic nerve terminals and inhibit the release of norepinephrine. taylorandfrancis.com They are Gi-coupled receptors that decrease cyclic AMP (cAMP) activity. nih.govwikipedia.org
Beta (β)-Adrenergic Receptors : These are divided into β1, β2, and β3 subtypes. indigobiosciences.comjove.com All are Gs-coupled receptors that increase intracellular cAMP. nih.govwikipedia.org
β1-receptors are predominantly found in the heart and increase heart rate and contractility. indigobiosciences.com
β2-receptors are located in various tissues, including the smooth muscle of the bronchioles and blood vessels, where they mediate relaxation (bronchodilation and vasodilation). indigobiosciences.com
β3-receptors are primarily found in adipose tissue and are involved in regulating metabolism. ispyphysiology.com
The development of drugs that can selectively target these receptor subtypes is a major focus in pharmacology, as it allows for desired therapeutic effects while minimizing unwanted side effects. indigobiosciences.com
Adrenergic Receptor Subtypes
| Receptor Family | Subtype | Primary Signaling Pathway | Key Physiological Actions |
|---|---|---|---|
| Alpha (α) | α1 | Gq protein activation | Smooth muscle contraction, Vasoconstriction indigobiosciences.comnih.gov |
| α2 | Gi protein inhibition of adenylyl cyclase | Inhibition of neurotransmitter release, Smooth muscle contraction nih.govwikipedia.org | |
| Beta (β) | β1 | Gs protein stimulation of adenylyl cyclase | Increased heart rate and contractility indigobiosciences.comnih.gov |
| β2 | Gs protein stimulation of adenylyl cyclase | Smooth muscle relaxation (bronchodilation, vasodilation) indigobiosciences.comnih.gov |
Discovery and Initial Characterization of Pivenfrine
This compound emerged from research efforts to create prodrugs of established sympathomimetic agents to improve their therapeutic properties. ncats.io A prodrug is an inactive or less active compound that is metabolized (converted) in the body into the active drug. ncats.io
The development of this compound is analogous to that of dipivefrine, a well-known ophthalmic prodrug. wikipedia.orgwikipedia.org Dipivefrine is the dipivalate ester of epinephrine, created to increase the lipophilicity (fat solubility) of epinephrine. wikipedia.org This enhanced lipophilicity allows for significantly better penetration through the cornea of the eye compared to the more hydrophilic parent drug. wikipedia.org Once inside the eye, esterase enzymes hydrolyze dipivefrine to release the active agent, epinephrine. wikipedia.org
Following this successful prodrug strategy, this compound was developed as the pivalate (B1233124) ester of phenylephrine (B352888). wikipedia.orgncats.io The goal was to create a more lipophilic version of phenylephrine that could more readily penetrate the cornea for ophthalmic use. wikipedia.orgncats.io this compound was designed to be enzymatically hydrolyzed back into the active parent compound, phenylephrine, after absorption. ncats.io However, unlike dipivefrine, this compound never reached the market. wikipedia.org Interestingly, some research suggests that the this compound molecule itself may possess intrinsic alpha-adrenergic activity, independent of its conversion to phenylephrine. nih.gov
The officially recognized name for the compound is This compound , its International Nonproprietary Name (INN). wikipedia.orgwho.int The INN system, coordinated by the World Health Organization, provides unique and globally recognized generic names for pharmaceutical substances. who.int The stem "-frine" in this compound designates it as a sympathomimetic, phenethylamine (B48288) derivative, similar to phenylephrine and etilefrine. antibodysociety.orgwho.int
The compound is also known by several synonyms and chemical identifiers.
Chemical and Regulatory Information for this compound
| Identifier Type | Identifier |
|---|---|
| INN | This compound wikipedia.orgwho.int |
| Synonyms | Pivalylphenylephrine, Phenylephrine pivalate wikipedia.orgnih.gov |
| IUPAC Name | [3-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate nih.gov |
| CAS Number | 67577-23-5 wikipedia.org |
| Molecular Formula | C₁₄H₂₁NO₃ wikipedia.org |
| Molecular Weight | 251.326 g·mol⁻¹ wikipedia.org |
| UNII Code | RB4XQ0T71U ontosight.ai |
| ChEMBL ID | ChEMBL2107163 ontosight.ai |
This compound is a direct structural derivative of phenylephrine. wikipedia.orgwikipedia.org It is formed through the esterification of the hydroxyl group at the 3-position of the phenyl ring of phenylephrine with pivalic acid. ncats.io This structural modification is the key to its altered physicochemical properties.
Phenylephrine : A selective α1-adrenergic receptor agonist, phenylephrine is a hydrophilic compound. wikipedia.org Its structure differs from epinephrine only by the absence of a hydroxyl group at the 4-position of the phenyl ring. wikipedia.org
This compound : As the 3-pivalyl ester of phenylephrine, this compound has a bulky, lipophilic pivalate group attached. wikipedia.orgncats.io This addition significantly increases its lipophilicity compared to phenylephrine, a property intended to enhance corneal permeability. wikipedia.orgncats.io
Dipivefrine : This compound serves as a conceptual and structural relative. It is the 3,4-dipivalate ester of epinephrine. wikipedia.org By esterifying both hydroxyl groups on the catechol ring of epinephrine, dipivefrine achieves a dramatic increase in lipophilicity, which facilitates its transport across the cornea before being hydrolyzed to active epinephrine. wikipedia.org
The structural strategy connecting these three compounds highlights a common approach in medicinal chemistry: modifying a known active molecule to create a prodrug with improved pharmacokinetic properties, such as enhanced absorption and tissue penetration. ncats.iowikipedia.org
Conceptual Framework of Prodrug Design in Adrenergic System Modulation
The development of this compound is a direct application of the prodrug concept, a well-established strategy in pharmaceutical sciences. researchgate.netijpcbs.com A prodrug is a bioreversible derivative of a drug molecule that is pharmacologically inactive but undergoes enzymatic or chemical conversion within the body to release the active parent drug. researchgate.net This approach is employed to overcome various limitations of the parent drug, such as poor solubility, chemical instability, or inadequate permeability across biological membranes. ijpcbs.commdpi.com
In the context of adrenergic system modulation, particularly for ophthalmic applications, the primary barrier is the cornea. Many adrenergic agonists, like epinephrine and phenylephrine, are highly polar and hydrophilic, which limits their ability to penetrate the lipid-rich corneal epithelium. wikipedia.orgwikipedia.orgnih.gov The prodrug strategy aims to enhance this penetration by increasing the drug's lipophilicity. mdpi.comnih.gov This is typically achieved by masking the polar hydroxyl groups of the catecholamine or phenethylamine structure with lipophilic promoieties, such as esters. ncats.ioresearchgate.net
A successful clinical example of this approach is dipivefrine, a dipivalate ester of epinephrine. wikipedia.org By converting epinephrine's hydroxyl groups into pivalate esters, its lipophilicity is dramatically increased (approximately 600-fold), allowing it to penetrate the cornea about 17 times more readily than epinephrine itself. wikipedia.org Once inside the eye, esterase enzymes hydrolyze the ester bonds, releasing the active epinephrine. wikiwand.com
This compound was designed following the exact same rationale. wikipedia.org It is the 3-pivalyl ester of phenylephrine, created through the esterification of the phenolic hydroxyl group of phenylephrine with pivalic acid. ncats.io This structural modification renders this compound more lipophilic than its parent compound, phenylephrine, with the goal of improving its absorption through the cornea for use as a mydriatic agent. wikipedia.orgncats.io Upon enzymatic hydrolysis in the eye, it is designed to release the active phenylephrine. ncats.io However, some research has suggested that the this compound molecule might possess its own intrinsic alpha-adrenergic activity, independent of its conversion to phenylephrine. nih.gov
Table 2: Comparison of Phenylephrine and its Prodrug this compound
| Feature | Phenylephrine | This compound |
|---|---|---|
| Classification | Active Adrenergic Agonist wikipedia.org | Prodrug of Phenylephrine wikipedia.orgncats.io |
| Molecular Formula | C₉H₁₃NO₂ wikipedia.org | C₁₄H₂₁NO₃ wikipedia.org |
| Key Functional Group | Free hydroxyl group wikipedia.org | Pivalyl ester group wikipedia.org |
| Lipophilicity (LogP) | -0.3 (Highly hydrophilic) wikipedia.org | 2.28180 (More lipophilic) chemsrc.com |
| Primary Design Goal | Direct therapeutic action wikipedia.org | Enhanced corneal penetration wikipedia.orgncats.io |
| Activation | N/A (Already active) | Enzymatic hydrolysis to phenylephrine ncats.io |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylephrine |
| Epinephrine |
| Dipivefrine |
| Etilefrine pivalate |
Structure
3D Structure
Properties
IUPAC Name |
[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)13(17)18-11-7-5-6-10(8-11)12(16)9-15-4/h5-8,12,15-16H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCAWJLMFJKICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)C(CNC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867279 | |
| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71206-88-7, 67577-23-5 | |
| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71206-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivenfrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067577235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalylphenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071206887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIVENFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4XQ0T71U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Design of Pivenfrine Analogs
Synthetic Pathways for Pivenfrine Derivatization
The core of this compound's synthesis involves the introduction of the pivalyl moiety onto the phenylephrine (B352888) structure. This process typically relies on esterification reactions.
This compound is specifically identified as the 3-pivalyl ester of phenylephrine wikipedia.org. This indicates that the pivaloyl group is attached to the hydroxyl group at the meta position of the phenyl ring of phenylephrine. The incorporation of the pivalyl moiety is achieved through an esterification reaction between phenylephrine and a pivaloyl source. A common and efficient method for forming esters, particularly with carboxylic acids like pivalic acid, involves the use of acid chlorides. Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a highly reactive reagent frequently employed for introducing the pivaloyl group in organic synthesis atamankimya.comtcichemicals.com.
The general reaction for esterification using an acid chloride involves the reaction of an alcohol or phenol (B47542) with the acid chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. Esters formed from pivalic acid are notably resistant to hydrolysis compared to esters of most other carboxylic acids, a characteristic attributed to the steric hindrance provided by the tert-butyl group of the pivalyl moiety wikipedia.orgresearchgate.net. This resistance can be advantageous in applications where increased chemical and enzymatic stability is desired researchgate.netpillbuys.com.
Phenylephrine, the parent compound of this compound, possesses a chiral center at the benzyzylic hydroxyl group, typically existing in the L-(-) or (R)-configuration nih.gov. While this compound itself is sometimes described as having racemic stereochemistry or undefined stereocenters, the synthesis of specific stereoisomers is crucial for pharmaceutical compounds due to potential differences in biological activity, metabolism, and safety profiles between enantiomers ncats.ionih.govnih.gov.
For chiral molecules, achieving stereoselectivity in synthesis is a primary concern for process chemists nih.gov. If a specific stereoisomer of this compound (e.g., the (R)-isomer derived from (R)-phenylephrine) were desired, stereoselective synthetic approaches would be employed. These could include:
Chiral starting materials : Utilizing enantiomerically pure (R)-phenylephrine as the starting material for the esterification reaction would directly lead to the corresponding (R)-Pivenfrine isomer, assuming the esterification does not affect the existing chiral center.
Chiral auxiliaries : Employing chiral auxiliaries that temporarily introduce chirality into the molecule, directing the stereochemical outcome of a reaction, and then being removed.
Asymmetric catalysis : Using chiral catalysts (e.g., enzymes or metal complexes) to promote the esterification or a precursor step with high enantioselectivity nih.govorganic-chemistry.org.
Chiral resolution : If the synthesis yields a racemic mixture of this compound, chiral resolution techniques, such as fractional crystallization with a chiral resolving agent or chiral chromatography (e.g., chiral HPLC), could be used to separate the enantiomers nih.gov.
The challenge in stereoselective synthesis lies in developing methods that are both efficient and reproducible, ensuring that any isomeric impurity in the final product is minimized or eliminated nih.gov.
Rational Design Strategies for Related Phenylalkylamine Compounds
Rational design strategies for phenylalkylamine compounds, including this compound and its analogs, focus on tailoring their chemical structure to achieve desired pharmacokinetic and pharmacodynamic properties. This often involves strategic modifications to enhance absorption, distribution, metabolism, or target interaction.
The pivalyl ester group in this compound is a deliberate modification designed to improve the compound's characteristics. A primary benefit of incorporating the pivalyl group is the significant increase in lipophilicity wikipedia.orgncats.io. This enhanced fat solubility is crucial for improving membrane permeability, particularly across biological barriers such as the cornea, as observed with related compounds like dipivefrine (epinephrine dipivalate) wikipedia.orgncats.iowikipedia.org. For instance, dipivefrine is dramatically more lipophilic (600-fold) than its parent compound, epinephrine (B1671497), leading to a 17-fold increase in corneal penetration wikipedia.org.
Beyond lipophilicity, the bulky tert-butyl group of the pivalyl moiety confers steric hindrance, which contributes to the unusual resistance of pivalate (B1233124) esters to chemical and enzymatic hydrolysis wikipedia.orgresearchgate.net. This increased hydrolytic stability can prolong the compound's duration of action by slowing its conversion to the parent drug researchgate.netpillbuys.com. Research findings suggest that while less hindered esters (e.g., isovaleryl and phenylacetyl esters of phenylephrone) may exhibit more potent initial activity, the pivalyl ester demonstrates a prolonged duration of action due to its slower hydrolysis by esterases researchgate.netpillbuys.com.
Table 1: Impact of Ester Group on Hydrolytic Stability and Duration of Action
| Ester Group | Hydrolytic Stability (Relative) | Duration of Action (Relative) | Reference |
| Pivalyl | High (due to steric hindrance) | Prolonged | wikipedia.orgresearchgate.netpillbuys.com |
| Phenylacetyl | Lower | Shorter | researchgate.netpillbuys.com |
| Isovaleryl | Lowest | Shorter | researchgate.netpillbuys.com |
The phenylephrine scaffold is a versatile platform for structural diversification, often employed in prodrug design strategies to overcome limitations of the parent drug, such as poor bioavailability due to high hydrophilicity nih.govwikipedia.orgexo-ricerca.it. Phenylephrine itself has a low log P value (-0.3), indicating its hydrophilic nature and poor corneal permeation nih.govwikipedia.org.
Structural diversification on the phenylephrine scaffold primarily involves chemical modifications at the hydroxyl groups to form esters or other derivatives. This approach aims to:
Control release and duration of action : Different ester groups can be chosen based on their susceptibility to enzymatic hydrolysis. For instance, while pivalyl esters offer prolonged action due to their stability, other esters might be designed for faster hydrolysis and a shorter duration of effect researchgate.netpillbuys.com.
Site-specific delivery : Prodrugs can be designed to be activated by specific enzymes present at the target site, leading to localized drug release and reduced systemic exposure researchgate.netpillbuys.com.
Examples of structural diversification on the phenylephrine scaffold or related phenylalkylamines include:
Dipivefrine : A dipivalate ester of epinephrine, designed to increase corneal penetration for glaucoma treatment wikipedia.orgwikipedia.org.
Etilefrine pivalate : Another pivalate ester derivative of a related sympathomimetic, ethylnorphenylephrine wikipedia.org.
Phenylephrine oxazolidines : These prodrugs were synthesized to enhance lipophilic character and ocular bioavailability, showing improved mydriatic effect compared to phenylephrine nih.gov.
The rational design of these compounds often involves understanding structure-activity relationships (SAR) and utilizing computational analysis to predict how structural changes impact binding affinity and selectivity for target receptors scholaris.caresearchgate.netmdpi.com.
Analytical Methodologies for this compound Characterization in Research
The comprehensive characterization of this compound and its analogs in research settings relies on a suite of analytical methodologies to confirm structure, assess purity, and quantify the compound. These techniques are standard in synthetic organic chemistry and pharmaceutical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable for elucidating the complete chemical structure of this compound. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm complex structural assignments and stereochemistry where applicable nih.govresearchgate.net.
Mass Spectrometry (MS) : Mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), is used to determine the molecular weight of this compound and its fragments researchgate.netgoogle.com. This confirms the molecular formula and provides insights into fragmentation patterns, which can aid in structural confirmation.
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify characteristic functional groups present in this compound, such as ester carbonyls (C=O), hydroxyl groups (O-H), and amine groups (N-H). The presence or absence of specific absorption bands helps confirm the successful incorporation of the pivalyl ester.
High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of this compound and for separating it from impurities, starting materials, and byproducts. It can also be used for quantitative analysis. For chiral compounds like this compound (given phenylephrine's chirality), chiral HPLC is essential for separating and quantifying individual enantiomers, ensuring the desired stereoisomeric purity nih.govgoogle.com.
Elemental Analysis : Combustion analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.
Optical Rotation : For chiral compounds, measuring optical rotation is a simple yet effective method to determine the enantiomeric excess or purity of a specific stereoisomer.
These analytical methodologies collectively provide a robust framework for the rigorous characterization of this compound and its analogs throughout the research and development process.
Pharmacological Mechanisms at Molecular and Cellular Levels
Intracellular Signaling Cascades Mediated by Pivenfrine Agonism
G Protein-Coupled Receptor (GPCR) Activation and Downstream Effectors
This compound, through its hydrolysis to phenylephrine (B352888), primarily interacts with α1-adrenergic receptors. musixmatch.comwikipedia.org These receptors belong to the family of G protein-coupled receptors (GPCRs). Upon binding of an agonist like phenylephrine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, specifically the Gq/11 subtype. musixmatch.com
The activated Gq protein subsequently dissociates into its α-subunit (Gαq) and βγ-dimer, both of which can then interact with and activate various downstream effector enzymes. A key effector activated by Gαq is phospholipase C (PLC). musixmatch.com Activation of PLC is a crucial step in initiating the phosphoinositide signaling pathway.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation
Phenylephrine exhibits minimal to no agonist activity at β-adrenergic receptors. musixmatch.comwikipedia.org Beta-adrenergic receptors (β1, β2, β3) are typically coupled to Gs proteins, which, upon activation, stimulate adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels and activation of protein kinase A (PKA). musixmatch.com
Given this compound's mechanism of action primarily through selective α1-adrenergic agonism via phenylephrine, its direct impact on the modulation of cyclic adenosine monophosphate (cAMP) levels is minimal. The α1-adrenergic receptor pathway, primarily coupled to Gq proteins, does not directly stimulate adenylyl cyclase; instead, it primarily affects phosphoinositide signaling and calcium mobilization.
Phosphoinositide Signaling Pathways and Calcium Flux
The activation of α1-adrenergic receptors by phenylephrine initiates the phosphoinositide signaling cascade. musixmatch.com Following the activation of Gq proteins, phospholipase C (PLC) is stimulated. musixmatch.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses into the cytoplasm and binds to specific IP3 receptors located on the endoplasmic reticulum (ER), which is a major intracellular calcium store. This binding triggers the release of calcium ions (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. The elevation of intracellular calcium is a critical event for various cellular responses, including muscle contraction and secretion. DAG, the other product of PIP2 hydrolysis, remains in the cell membrane and, in conjunction with calcium, activates protein kinase C (PKC), which phosphorylates various target proteins, further modulating cellular activity.
Cellular Responses Induced by Adrenergic Agonism (In Vitro and Mechanistic)
The selective α1-adrenergic agonism mediated by this compound (via phenylephrine) elicits specific cellular responses, particularly in tissues rich in these receptors.
Vascular Smooth Muscle Contraction Mechanisms in Isolated Preparations
In isolated vascular smooth muscle preparations, this compound, through its active metabolite phenylephrine, induces contraction. musixmatch.comwikipedia.org This contractile response is primarily mediated by the activation of α1-adrenergic receptors. The binding of phenylephrine to α1-receptors leads to the activation of the Gq-PLC-IP3/DAG pathway, as described above.
The resulting increase in intracellular calcium concentration is pivotal for smooth muscle contraction. Calcium binds to calmodulin, forming a calcium-calmodulin complex. This complex then activates myosin light chain kinase (MLCK), an enzyme that phosphorylates the regulatory myosin light chain (MLC). Phosphorylation of MLC increases the ATPase activity of myosin, enabling the interaction between actin and myosin filaments and leading to muscle contraction. This mechanism is responsible for the vasoconstrictive effects observed with phenylephrine. musixmatch.comwikipedia.org
Bronchodilation at the Cellular Level
Bronchodilation, the relaxation of bronchial smooth muscle, is primarily mediated by the activation of β2-adrenergic receptors, which are coupled to the Gs-adenylyl cyclase-cAMP pathway. musixmatch.com As phenylephrine, the active metabolite of this compound, has minimal to no β-adrenergic receptor agonist activity, this compound is not expected to induce significant bronchodilation at the cellular level. musixmatch.comwikipedia.org Its mechanism of action is distinct from that of β2-agonists typically used for bronchodilation.
Modulation of Secretory Processes in Glandular Cells
Enzymatic Hydrolysis and Prodrug Activation Mechanisms
This compound's pharmacological activity is contingent upon its transformation into the active parent compound, phenylephrine. This activation occurs through a process of enzymatic hydrolysis fishersci.fi. As a 3-pivalyl ester of phenylephrine, this compound contains an ester bond that is susceptible to cleavage within biological systems wikipedia.orgfishersci.fi. This hydrolysis releases the active drug, phenylephrine, along with pivalic acid, thereby enabling the therapeutic effects fishersci.fi. The prodrug strategy for this compound highlights a common approach in pharmaceutical chemistry to overcome limitations in drug absorption or distribution by modifying the parent compound into a more permeable form wikipedia.orgfishersci.fi.
Role of Esterases in this compound Biotransformation
The biotransformation of this compound into phenylephrine is primarily mediated by esterase enzymes fishersci.fi. Esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in the metabolism of many drugs and xenobiotics containing ester functionalities. Given that this compound is an ester—specifically, the pivalyl ester of phenylephrine—these enzymes are responsible for breaking the ester linkage, releasing the free hydroxyl group on phenylephrine and the pivalic acid moiety wikipedia.orgfishersci.fi. This enzymatic action is essential for the prodrug to exert its intended pharmacological effects, as the intact this compound molecule is not the primary active form fishersci.fi.
Consequences of Prodrug Activation on Receptor Interaction
The activation of this compound through enzymatic hydrolysis has direct consequences for its interaction with biological receptors. The prodrug form, this compound, possesses significantly greater lipophilicity compared to its active counterpart, phenylephrine wikipedia.orgfishersci.fi. This enhanced lipophilicity is a key design feature, allowing this compound to more readily penetrate biological barriers, such as the cornea, thereby improving its delivery to the target tissues wikipedia.orgfishersci.fi.
Once this compound undergoes hydrolysis, the released phenylephrine then acts as a direct-acting sympathomimetic amine fishersci.fi. Phenylephrine is known to be a post-synaptic alpha-adrenergic receptor agonist nih.gov. Therefore, the consequence of prodrug activation is the generation of the active moiety, phenylephrine, which can then bind to and activate adrenergic receptors, leading to the desired physiological responses, such as mydriasis and vasoconstriction wikipedia.orgfishersci.fisigmaaldrich.com. The prodrug strategy effectively optimizes the pharmacokinetic profile (e.g., absorption and distribution) of the compound, while the subsequent enzymatic activation ensures that the pharmacologically active form interacts with its specific receptors at the site of action wikipedia.orgfishersci.fisigmaaldrich.com.
Structure Activity Relationship Sar Studies of Pivenfrine and Its Derivatives
Influence of the Pivalyl Ester Moiety on Pharmacological Profile
The addition of the pivalyl ester to the phenylephrine (B352888) backbone is a classic prodrug strategy aimed at improving therapeutic efficacy by overcoming pharmacokinetic barriers. scirp.orguobabylon.edu.iq Pivenfrine itself is considered to have little to no pharmacological activity until it is hydrolyzed in the body. ncats.iodrugbank.com
Impact on Receptor Affinity and Selectivity
The pharmacological activity of this compound is ultimately dictated by its active metabolite, phenylephrine. ncats.io this compound is enzymatically hydrolyzed to phenylephrine and pivalic acid before it reaches its site of action. ncats.ioncats.io Therefore, the receptor affinity and selectivity observed are those of phenylephrine.
Phenylephrine is a selective α1-adrenergic receptor agonist. wikipedia.orgnih.gov It demonstrates a high affinity for α1-receptors, causing the constriction of both arteries and veins, while having minimal to no agonist activity at α2-adrenergic or β-adrenergic receptors. wikipedia.orgnih.gov The pivalyl ester does not directly participate in receptor binding; its primary function is to facilitate the transport of the parent molecule to the target tissue. ncats.iowikipedia.org The affinity and selectivity profile is thus inherent to the released phenylephrine molecule. wikipedia.org
Modulation of Intrinsic Efficacy
Intrinsic efficacy, or intrinsic activity, describes the ability of a drug-receptor complex to produce a maximal functional response. wikipedia.orgsigmaaldrich.com As an inactive prodrug, this compound has no intrinsic efficacy. ncats.iodrugbank.com The efficacy is exerted by phenylephrine after the ester bond is cleaved. ncats.ioncats.io
Phenylephrine acts as a full agonist at α1-adrenergic receptors. wikipedia.org The pivalyl ester moiety modulates the apparent therapeutic efficacy by significantly increasing the concentration of phenylephrine at the target site compared to direct administration of phenylephrine itself. ncats.ionih.gov This enhanced delivery results in a more pronounced pharmacological effect. For instance, this compound is reported to be ten times more potent as a mydriatic (pupil-dilating) agent than phenylephrine hydrochloride, a direct consequence of improved ocular delivery rather than an increase in the molecular intrinsic activity at the receptor. ncats.io Studies on similar ester derivatives of phenylephrone also demonstrated a more pronounced mydriatic effect than the parent compound, supporting the effectiveness of this prodrug approach. nih.gov
| Feature | Influence of Pivalyl Ester Moiety |
| Receptor Target | Determined by the active metabolite, Phenylephrine (α1-adrenergic receptor). ncats.iowikipedia.org |
| Receptor Affinity | The ester does not alter the intrinsic affinity of Phenylephrine for the α1-receptor. ncats.iowikipedia.org |
| Selectivity | The selectivity for the α1-receptor is a characteristic of Phenylephrine. wikipedia.orgnih.gov |
| Intrinsic Efficacy | This compound (prodrug) has no intrinsic efficacy; Phenylephrine (active drug) is a full agonist. ncats.iowikipedia.org |
| Apparent Efficacy | Significantly increased due to enhanced delivery of Phenylephrine to the target site. ncats.ionih.gov |
Lipophilicity and Membrane Permeability Considerations
The primary rationale for developing this compound was to overcome the delivery limitations of its parent compound, phenylephrine, by modifying its physical properties. wikipedia.orgnih.gov
Comparative Analysis of Lipophilicity with Phenylephrine
Phenylephrine is a highly hydrophilic compound, a characteristic that limits its ability to pass through lipid-based biological membranes like the cornea. wikipedia.orgnih.gov this compound, which is the 3-pivalate ester of phenylephrine, was designed to be significantly more lipophilic. ncats.ioncats.iowikipedia.org This increase in fat solubility is a well-established strategy to improve drug penetration, seen also in other prodrugs like dipivefrine, which is a dipivalate ester of epinephrine (B1671497). wikipedia.orgdrugbank.com
| Compound | Chemical Nature | Log P (Partition Coefficient) | Lipophilicity |
| Phenylephrine | Parent Drug | -0.3 wikipedia.org to -1.89 nih.gov | Hydrophilic (Low) |
| This compound | Pivalyl Ester Prodrug | Data not specified, but stated as "much greater" than phenylephrine. wikipedia.orgwikipedia.org | Lipophilic (High) |
Mechanistic Basis for Enhanced Corneal Permeability
The cornea presents a significant lipoidal barrier to drug absorption, making it difficult for hydrophilic drugs to penetrate effectively. nih.goveyewiki.org The enhanced corneal permeability of this compound is a direct result of its increased lipophilicity. ncats.ioncats.iowikipedia.org
The mechanism involves the following steps:
Passive Diffusion: The lipophilic this compound molecule more readily partitions into and diffuses across the lipid-rich cell membranes of the corneal epithelium. wikipedia.orgnih.gov The permeability of the cornea favors un-ionized, lipophilic molecules. arvojournals.org
Enzymatic Hydrolysis: Once this compound has traversed the corneal barrier and entered the more aqueous environment of the anterior chamber of the eye, it is exposed to esterase enzymes. ncats.ioscirp.org
Bioactivation and Entrapment: These enzymes hydrolyze the ester bond, releasing the active, hydrophilic phenylephrine molecule. ncats.ioncats.io This conversion to a less lipophilic form "traps" the active drug within the eye, concentrating it at the site of action and preventing it from easily diffusing back out through the cornea. ncats.io
This prodrug strategy effectively uses the chemical properties of the molecule to bypass a biological barrier and deliver the active agent where it is needed. ncats.ioncats.io
Implications for Cellular Uptake and Intracellular Distribution
The increased lipophilicity of this compound has direct implications for its interaction with cells. Ester prodrugs are designed to improve membrane permeability, which in turn enhances cellular uptake. scirp.org After this compound is taken up by corneal cells, it is distributed intracellularly where it undergoes the critical hydrolysis step to become active phenylephrine. ncats.ionih.gov This process ensures that the active drug is released inside the target tissue, such as the iris-ciliary body, where it can interact with α1-adrenergic receptors to produce its therapeutic effect. nih.gov An important advantage of this targeted delivery is the potential to reduce systemic absorption of the drug, thereby minimizing systemic side effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Applications
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.org These models are instrumental in drug discovery for identifying new lead compounds and optimizing existing ones. mdpi.com
While specific QSAR models exclusively for this compound are not extensively detailed in the available literature, the principles of QSAR have been widely applied to the broader class of phenylethanolamines and other adrenergic agonists. mdpi.comnih.govnih.gov These studies provide a framework for understanding how such models for this compound and its derivatives would be developed.
The development process for a predictive QSAR model involves several key steps:
Data Set Selection: A group of molecules with known adrenergic activities is compiled. mdpi.com
Descriptor Calculation: Various molecular descriptors are calculated for each molecule in the set. mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Regression (SVR), are used to create a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com
Validation: The model's predictive power is tested using both internal and external sets of compounds. A robust model should have a high correlation coefficient (r²) and cross-validated correlation coefficient (q² or r²(CV)), typically greater than 0.6 and 0.5, respectively. mdpi.com
For adrenergic agonists, QSAR studies have successfully differentiated between compounds with varying selectivity for β-receptor subtypes (β1, β2, and β3). nih.gov For instance, models have been built to distinguish β1/β2-antagonists that are also β3-agonists from broad β1/β2/β3-agonists. nih.gov These models often reveal that properties like lipophilicity and specific structural features are crucial for selective agonism at the β3-site. nih.gov Such predictive models serve as a guide for synthesizing new compounds with desired adrenergic activity profiles. nih.gov
| Parameter | Description | Typical Use in Adrenergic Agonist Models | Reference |
|---|---|---|---|
| Biological Activity Data (e.g., IC₅₀, EC₅₀) | Quantitative measure of a compound's potency at a specific receptor. | Used as the dependent variable in the QSAR equation to model affinity, potency, or intrinsic activity. | mdpi.comnih.gov |
| Molecular Descriptors | Numerical values representing the physicochemical properties of a molecule. | Used as independent variables. Examples include lipophilicity (logP), steric, and electronic properties. | nih.govwikipedia.org |
| Statistical Method (e.g., MLR, CoMFA) | Algorithm used to correlate descriptors with biological activity. | To build the mathematical model. CoMFA and CoMSIA are used for 3D-QSAR to analyze steric and electrostatic fields. | mdpi.comnih.govsemanticscholar.org |
| Validation Metrics (r², q²) | Statistical measures of the model's goodness-of-fit and predictive ability. | To assess the reliability and robustness of the developed model. | mdpi.com |
Molecular descriptors are numerical values that encode chemical information and are the foundation of QSAR modeling. wikipedia.orgnih.gov They can be categorized based on the dimensionality of the molecular representation they are derived from (0D, 1D, 2D, 3D, and 4D). wikipedia.org
For adrenergic agonists like this compound, a variety of computational approaches are used to calculate descriptors that capture features essential for receptor binding and activation:
Topological (2D) Descriptors: These are calculated from the 2D graph of the molecule and describe atomic connectivity and molecular topology. In studies of β-adrenergic ligands, topological descriptors weighted by partial atomic charge and lipophilicity (logP) have been effective in differentiating compounds based on their activity profiles. nih.gov
Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and electronic properties are crucial. For phenylethanolamine derivatives, lipophilicity has been identified as a key factor influencing activity. mdpi.comnih.govsemanticscholar.org
3D-QSAR Descriptors: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D descriptors. mdpi.comnih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules. mdpi.comsemanticscholar.org For β3-adrenergic agonists, CoMSIA studies have shown that steric properties, hydrogen-bond donors and acceptors, and lipophilicity are strongly correlated with biological activity. mdpi.comsemanticscholar.org
The selection of appropriate descriptors is critical as it directly impacts the performance and predictive power of the resulting computational model. nih.gov Modern approaches even utilize machine learning to automatically learn the most relevant molecular representations from large chemical datasets. rsc.org
Comparative SAR with Phenylephrine and Dipivefrine Derivatives
This compound is a prodrug of phenylephrine, created by esterification with pivalic acid. google.com Its structure and activity are best understood by comparing it to its parent drug, phenylephrine, and a related prodrug, dipivefrine. Dipivefrine is the dipivalate ester of epinephrine. wikipedia.orgnih.gov This comparison highlights the strategic use of esterification to modify drug properties. drugbank.com
The primary goal of esterifying parent molecules like phenylephrine and epinephrine is to create prodrugs with enhanced lipophilicity. drugbank.com This modification is designed to improve absorption and membrane penetration. wuxiapptec.com After administration, these prodrugs are hydrolyzed by esterase enzymes in the body to release the active parent drug. wikipedia.orgdrugbank.com
This compound vs. Phenylephrine: this compound is the 3-pivalate ester of phenylephrine. wikipedia.org The esterification occurs at the meta-hydroxyl group of the phenyl ring. This single ester linkage increases the lipophilicity compared to phenylephrine. However, some studies suggest that this compound (phenylephrine pivalate) may possess intrinsic alpha-adrenergic activity itself, independent of its conversion to phenylephrine. nih.gov
Dipivefrine vs. Epinephrine: Dipivefrine is formed by the diesterification of epinephrine with pivalic acid at both the 3- and 4-position hydroxyl groups of the catechol ring. drugbank.com This double esterification dramatically increases lipophilicity (600-fold greater than epinephrine), leading to significantly enhanced corneal penetration (17-fold greater). wikipedia.org Once inside the eye, it is converted to the active drug, epinephrine. ncats.ioncats.io
The position and number of ester groups are critical. The diesterification in dipivefrine leads to a more substantial increase in lipophilicity and penetration efficiency compared to the mono-esterification in this compound. wikipedia.orgdrugbank.com This strategy allows for a more efficient delivery of the parent drug, potentially requiring lower concentrations to achieve the desired therapeutic effect. drugbank.com
| Compound | Parent Drug | Esterification Details | Key Property Change | Reference |
|---|---|---|---|---|
| This compound | Phenylephrine | Mono-esterification at the meta-hydroxyl group with pivalic acid. | Increased lipophilicity; may retain intrinsic activity. | google.comwikipedia.orgnih.gov |
| Dipivefrine | Epinephrine | Di-esterification at the 3- and 4-hydroxyl groups with pivalic acid. | Dramatically increased lipophilicity and corneal penetration. | wikipedia.orgdrugbank.com |
The core structure for adrenergic agonism is the phenylethanolamine skeleton. nih.govmdpi.com SAR studies across numerous derivatives, including this compound, phenylephrine, and dipivefrine (once hydrolyzed), provide insights into the optimal features for interacting with adrenergic receptors.
The Hydroxyphenylethylamine Core: The ethanolamine (B43304) side chain and the hydroxyl-substituted phenyl ring are fundamental for activity. The hydroxyl group on the beta-carbon of the side chain is crucial for binding.
Substitution on the Aromatic Ring:
Phenylephrine: Possesses a single hydroxyl group at the meta-position of the phenyl ring, which is key for its α1-adrenergic agonist activity.
Epinephrine (from Dipivefrine): Features a catechol structure (hydroxyls at the 3 and 4 positions). This catechol moiety is essential for high affinity at both α- and β-adrenergic receptors. drugbank.com
Substitution on the Amino Group: The N-methyl group present in both phenylephrine and epinephrine contributes to their agonist activity at adrenergic receptors.
The Role of Prodrug Moieties (Pivaloyl Groups): The pivaloyl groups in this compound and dipivefrine serve as temporary lipophilic carriers. slideshare.netresearchgate.net Their bulky nature masks the polar hydroxyl groups of the parent drug, facilitating passage across biological membranes like the cornea. wikipedia.orgdrugbank.com The optimal design of these prodrugs balances enhanced delivery with efficient enzymatic cleavage to release the active agonist at the target site. While the pivaloyl group itself is not part of the final pharmacophore that binds to the receptor, its presence is a critical structural feature for the drug delivery system. drugbank.com However, one study noted that the this compound molecule itself appears to have important alpha-adrenergic activity, suggesting the esterified structure may interact with the receptor before hydrolysis. nih.gov
Pre Clinical Research Methodologies and Models for Pivenfrine Analysis
In Vitro Assay Systems for Adrenergic Receptor Ligand Characterization
In vitro assays are fundamental to the initial characterization of a new chemical entity like Pivenfrine. These cell-based and cell-free systems provide a controlled environment to dissect the molecular interactions between this compound and adrenergic receptors. They are instrumental in determining the compound's affinity, potency, and efficacy for its target receptors.
Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a receptor. nih.govnih.gov These assays are considered the gold standard for this purpose due to their robustness and sensitivity. giffordbioscience.com The fundamental principle involves the use of a radiolabeled ligand (a radioactive form of a known drug that binds to the target receptor) to measure the binding of the unlabeled test compound, in this case, this compound.
Two primary types of radioligand binding assays are employed:
Saturation assays: These experiments determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.gov
Competition assays: These are used to determine the affinity of an unlabeled compound, such as this compound, for the receptor. nih.gov In these assays, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. This compound, by competing with the radioligand for the same binding site, will displace it in a concentration-dependent manner. The concentration of this compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). This value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Hypothetical data from a competitive binding assay for this compound against different adrenergic receptor subtypes are presented in Table 1.
Table 1: Hypothetical Affinity Profile of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Ki (nM) |
|---|---|---|
| α1A | [3H]-Prazosin | 15 |
| α1B | [3H]-Prazosin | 25 |
| α1D | [3H]-Prazosin | 30 |
| α2A | [3H]-Rauwolscine | 5 |
| α2B | [3H]-Rauwolscine | 50 |
| α2C | [3H]-Rauwolscine | 60 |
| β1 | [3H]-CGP-12177 | >1000 |
| β2 | [3H]-CGP-12177 | >1000 |
Following the determination of binding affinity, functional assays are crucial to characterize the intrinsic activity of this compound – whether it acts as an agonist, antagonist, or inverse agonist. These assays measure the physiological response of a cell upon receptor activation.
cAMP Accumulation Assays: Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, can either stimulate (via Gs) or inhibit (via Gi) the enzyme adenylyl cyclase, leading to an increase or decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). giffordbioscience.com For instance, β-adrenergic receptors are typically coupled to Gs, and their activation leads to cAMP accumulation. α2-adrenergic receptors, on the other hand, are often coupled to Gi, and their activation results in the inhibition of cAMP production. mdpi.com By measuring changes in intracellular cAMP levels in cells expressing specific adrenergic receptor subtypes, the agonist or antagonist properties of this compound at these receptors can be determined.
Calcium Mobilization Assays: Certain adrenergic receptor subtypes, particularly α1-adrenergic receptors, are coupled to the Gq family of G-proteins. nih.gov Activation of these receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govcreative-bioarray.com This transient increase in intracellular Ca2+ can be measured using fluorescent calcium indicators. Such assays are valuable for assessing the agonist activity of this compound at Gq-coupled adrenergic receptors.
Hypothetical data for this compound in functional cell-based assays are shown in Table 2.
Table 2: Hypothetical Functional Activity of this compound in Cell-Based Assays
| Receptor Subtype | Assay Type | This compound EC50 (nM) | This compound Emax (%) |
|---|---|---|---|
| α1A | Calcium Mobilization | 20 | 95 |
| α2A | cAMP Inhibition | 10 | 85 |
| β1 | cAMP Accumulation | >10000 | N/A |
Reporter gene assays offer another powerful tool for profiling the activity of compounds at GPCRs. nih.gov In this approach, cells are genetically engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to receptor activation. eubopen.org For example, a promoter containing a cAMP response element (CRE) can be used to monitor the activation of receptors that couple to the cAMP pathway. When this compound activates a Gs-coupled receptor, the resulting increase in cAMP leads to the activation of transcription factors that bind to the CRE and drive the expression of the reporter gene. The amount of reporter protein produced, which can be easily quantified, is proportional to the extent of receptor activation. youtube.com This method allows for a high-throughput assessment of this compound's activity across a panel of adrenergic receptor subtypes. nih.gov
Isolated Tissue and Organ Bath Studies for Mechanistic Pharmacology
While in vitro cell-based assays provide valuable information at the molecular and cellular level, isolated tissue and organ bath studies are essential for understanding the physiological effects of a compound in a more integrated biological system. panlab.comscireq.com These ex vivo preparations maintain the complex interplay between different cell types within a tissue, offering insights into the mechanistic pharmacology of this compound. nih.gov
The contractile state of vascular smooth muscle is a key determinant of blood pressure and regional blood flow and is heavily regulated by the adrenergic system. frontiersin.org To investigate the effects of this compound on vascular tone, segments of arteries or veins (e.g., aorta, mesenteric arteries) from laboratory animals are mounted in an organ bath. nih.govreprocell.com This setup allows for the precise measurement of isometric tension. The tissue is maintained in a physiological salt solution, gassed with oxygen, and kept at a constant temperature. scireq.com The contractile or relaxant responses of the vascular smooth muscle to this compound can then be recorded. By using selective antagonists for different adrenergic receptor subtypes, the specific receptors mediating the effects of this compound can be identified.
Hypothetical findings from an isolated rat aorta preparation are presented in Table 3.
Table 3: Hypothetical Effects of this compound on Isolated Rat Aortic Rings
| Condition | Agonist | This compound Effect |
|---|---|---|
| Basal Tone | - | Contraction |
| Pre-contracted with Phenylephrine (B352888) | This compound | Further Contraction |
| In the presence of Prazosin (α1 antagonist) | This compound | No Contraction |
The tone of airway smooth muscle is a critical factor in regulating airflow to the lungs, and its dysregulation is a hallmark of diseases like asthma. scireq.comfrontiersin.org Similar to vascular preparations, segments of trachea or bronchi can be isolated and mounted in an organ bath to study the effects of this compound on airway smooth muscle contractility. nih.govresearchgate.net These assays can determine whether this compound causes bronchoconstriction or bronchodilation. For example, the relaxant effect of this compound can be assessed in tissues pre-contracted with agents like histamine (B1213489) or carbachol. The involvement of specific adrenergic receptors in mediating these responses can be elucidated through the use of selective antagonists. nih.gov
Hypothetical results for this compound in a guinea pig tracheal ring assay are shown in Table 4.
Table 4: Hypothetical Effects of this compound on Isolated Guinea Pig Tracheal Rings
| Condition | Agonist | This compound Effect |
|---|---|---|
| Basal Tone | - | No significant effect |
| Pre-contracted with Histamine | This compound | No significant relaxation |
Computational and In Silico Modeling Approaches
In the pre-clinical evaluation of novel compounds, computational and in silico modeling techniques are instrumental in predicting molecular behavior and interactions, thereby guiding further experimental studies. For the analysis of this compound, a series of computational approaches have been employed to elucidate its pharmacodynamic and pharmacokinetic properties at a molecular level. These methods provide a rational basis for understanding its mechanism of action and for the design of future derivatives with potentially improved characteristics.
Molecular Docking and Dynamics Simulations for Receptor Interaction
To investigate the binding mechanism of this compound with its target adrenergic receptors, molecular docking and dynamics simulations are utilized. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and simulate the behavior of the ligand-receptor complex over time. nih.govresearchgate.net
Molecular docking studies are typically performed using crystal structures of adrenergic receptors, such as the β2-adrenergic receptor. mdpi.comunivr.it In a hypothetical docking simulation of this compound, the compound is positioned within the receptor's binding pocket. The interactions stabilizing the complex are then analyzed. Key interactions for adrenergic agonists often involve hydrogen bonds with specific serine residues and π-π stacking interactions with aromatic residues within the transmembrane helices. mdpi.com
Following docking, molecular dynamics simulations can be run to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the receptor. These simulations provide insights into the dynamic nature of the interaction and can help to refine the understanding of how this compound activates the receptor.
Table 1: Hypothetical Molecular Docking Results for this compound with the β2-Adrenergic Receptor
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.8 |
| Interacting Residues | Ser203, Ser207, Phe290, Asn312 |
| Type of Interactions | Hydrogen bonds, π-π stacking |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in ligand design and virtual screening. nih.govmdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor. These models can be generated based on the structure of the receptor's binding site (structure-based) or from a set of known active ligands (ligand-based). nih.gov
For this compound, a ligand-based pharmacophore model could be developed using its structure and the structures of other known adrenergic agonists. The common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, are identified and spatially mapped. This resulting pharmacophore model can then be used to search large chemical databases for novel compounds that match the model and are therefore likely to bind to the same receptor. nih.gov This approach facilitates the discovery of new chemical scaffolds with potential adrenergic activity.
Predictive ADME Models (excluding clinical pharmacokinetics data)
In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. mdpi.comsemanticscholar.org These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. researchgate.net
For this compound, a range of ADME properties can be predicted using various computational tools. veterinarypaper.com These predictions help to anticipate its behavior in vivo without the need for extensive initial animal testing. Key parameters include predictions of intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s.
Table 2: Predicted ADME Properties of this compound
| Property | Predicted Value | Method |
| Human Intestinal Absorption | High | BOILED-Egg model |
| Blood-Brain Barrier Permeation | Yes | Brain or IntestinaL EstimateD permeation method |
| P-glycoprotein Substrate | No | Support Vector Machine (SVM) |
| CYP2D6 Inhibitor | Yes | Machine Learning Model |
| LogP (Lipophilicity) | 2.5 | Consensus of multiple algorithms |
This table presents hypothetical data for illustrative purposes.
Animal Models for Mechanistic Pre-clinical Evaluation (Non-clinical application focused)
Animal models are indispensable for the mechanistic pre-clinical evaluation of new chemical entities. mdpi.com They allow for the investigation of a compound's physiological effects and its interaction with biological targets in a living system. nih.gov
In Vivo Receptor Occupancy Studies in Animal Brains
In vivo receptor occupancy studies are conducted to determine the extent to which a compound binds to its target receptor in the brain at different concentrations. meliordiscovery.com These studies are critical for establishing a relationship between the dose of a drug, the concentration it reaches in the brain, and the degree of target engagement. nih.gov
In a typical study design for this compound, animal models such as rats or mice would be administered the compound. nih.gov After a set period, the animals are euthanized, and their brains are dissected. The amount of this compound bound to adrenergic receptors in specific brain regions is then quantified, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure a tracer's displacement. researchgate.net This allows for the calculation of the percentage of receptors occupied at a given dose.
Table 3: Hypothetical In Vivo Receptor Occupancy of this compound in Rat Striatum
| Dose (mg/kg) | Receptor Occupancy (%) |
| 0.1 | 15 |
| 0.3 | 45 |
| 1.0 | 78 |
| 3.0 | 92 |
This table presents hypothetical data for illustrative purposes.
Physiological Responses in Animal Models to Adrenergic Agonism (e.g., blood pressure changes at a systemic level, not therapeutic outcome)
To understand the systemic physiological effects of this compound as an adrenergic agonist, its impact on parameters such as blood pressure is evaluated in animal models. nih.gov These studies provide insight into the compound's functional activity at a systemic level.
In these experiments, animals are typically instrumented for continuous monitoring of cardiovascular parameters. Following the administration of this compound, changes in mean arterial pressure, heart rate, and other relevant physiological readouts are recorded. An increase in blood pressure would be a typical response expected from a systemically active adrenergic agonist. These studies are crucial for understanding the compound's on-target effects in a whole-organism context.
Table 4: Hypothetical Change in Mean Arterial Pressure in Rats Following this compound Administration
| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |
| 0.1 | +5 |
| 0.3 | +15 |
| 1.0 | +35 |
This table presents hypothetical data for illustrative purposes.
Studies on Ocular Permeation in Animal Eyes
Ex vivo animal models are pivotal in the preclinical assessment of ophthalmic drugs, providing a crucial bridge between in vitro experiments and in vivo clinical trials. These models, primarily utilizing corneas from rabbits and pigs, allow for the detailed investigation of a drug's ability to penetrate the corneal barrier, a key determinant of its therapeutic efficacy. The selection of an appropriate animal model is critical, as interspecies anatomical and physiological variations can significantly influence permeability data. Porcine corneas are often considered a suitable model due to their structural similarities to human corneas. unipr.it
Methodological Approaches
The Franz diffusion cell is a commonly employed apparatus in ex vivo transcorneal permeation studies. informahealthcare.com This system consists of a donor and a receptor chamber, between which the excised animal cornea is mounted. The drug formulation, in this case containing this compound, is placed in the donor chamber, in contact with the epithelial surface of the cornea. The receptor chamber is filled with a solution that mimics the aqueous humor. Samples are periodically withdrawn from the receptor chamber to quantify the amount of drug that has permeated the cornea over time.
Another established method for studying corneal penetration is the use of a two-chamber glass diffusion cell or a Ussing diffusion chamber. nih.gov These setups also allow for the mounting of isolated corneas and the measurement of drug transport across the tissue under controlled conditions.
A key consideration in these studies is the integrity of the corneal epithelium, which serves as the primary barrier to drug absorption. Some studies are conducted on corneas with an intact epithelium to mimic a healthy eye, while others use de-epithelialized corneas to assess the permeability of the underlying stromal and endothelial layers or to simulate a compromised corneal surface. arvojournals.org
Research Findings in Rabbit Models
The albino rabbit is a frequently used animal model in ophthalmic research. Studies on the ocular permeation of this compound (as phenylephrine) in rabbits have provided valuable insights into its corneal penetration characteristics.
One study investigated the effect of the corneal epithelium on this compound penetration. The rate constant for corneal penetration was found to be significantly lower when the epithelium was intact compared to when it was removed, highlighting the barrier function of this outermost layer. arvojournals.org
Corneal Penetration Rate of this compound in Rabbits
| Corneal Status | Penetration Rate Constant (hr⁻¹) |
| Epithelium Intact | 1.06 x 10⁻³ |
| Epithelium Denuded | 1.25 x 10⁻² |
Data sourced from Investigative Ophthalmology & Visual Science. arvojournals.org
Another investigation focused on the potential to enhance this compound's corneal penetration by co-administration with Flurbiprofen. This study, utilizing isolated albino rabbit corneas in a Ussing diffusion chamber, demonstrated a significant increase in this compound permeation in the presence of Flurbiprofen. The proposed mechanism for this enhancement includes an increase in the lipophilicity of this compound through ion pair formation.
Enhancement of this compound Corneal Penetration by Flurbiprofen in Rabbits
| Flurbiprofen Concentration (mM) | Increase in this compound Penetration (fold) |
| 4 | 5 |
| 16 | 11 |
Data sourced from Current Eye Research.
Further research has explored the ocular bioavailability of this compound prodrugs. A study comparing a this compound hydrochloride solution to a this compound oxazolidine (B1195125) (a prodrug) suspension in rabbit eyes found that the prodrug led to significantly higher concentrations of the active drug in both the cornea and the aqueous humor. nih.gov
Ocular Bioavailability of this compound and its Prodrug in Rabbits
| Formulation | Relative Corneal Bioavailability (vs. 10% PE solution) | Relative Aqueous Humor Bioavailability (vs. 10% PE solution) |
| 10% this compound Oxazolidine (Prodrug) | ~6 times greater | ~8 times greater |
Data sourced from Biopharmaceutics & Drug Disposition. nih.gov
Comparative Insights from Porcine Models
While rabbit models are common, studies with porcine corneas are also valuable due to their anatomical resemblance to human corneas. unipr.it Although direct comparative studies of this compound permeability in rabbit versus porcine models are not extensively available in the cited literature, general findings suggest that drug permeability is often higher in rabbit corneas compared to porcine corneas. researchgate.netnih.gov This difference is partly attributed to the thinner nature of the rabbit cornea. nih.gov
The selection of the animal model, therefore, has a significant impact on the interpretation of preclinical ocular permeation data for this compound. While rabbit models may provide an indication of potential permeability, porcine models might offer a more conservative and potentially more translatable prediction of performance in the human eye.
Emerging Research Perspectives and Future Directions for Sympathomimetic Research
Development of Novel Adrenergic Agonists Based on the Pivenfrine Scaffold
The chemical structure of this compound, essentially phenylephrine (B352888) with a pivaloyl ester group, offers a versatile platform for designing new adrenergic agonists with tailored properties. mdpi.com By modifying this scaffold, researchers aim to enhance therapeutic efficacy and specificity.
Strategies for Enhancing Receptor Subtype Selectivity
The adrenergic system comprises multiple receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), each with distinct physiological roles. Achieving receptor subtype selectivity is a primary goal in drug development to maximize therapeutic effects and minimize off-target side effects. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the this compound scaffold to achieve this selectivity.
Key strategies include:
Modification of the Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring of the phenylephrine backbone are critical determinants of receptor affinity and selectivity. For example, the hydroxyl group at the meta-position is crucial for α1-adrenergic activity. Altering other positions or replacing existing groups with different chemical moieties (e.g., electron-withdrawing or donating groups) can shift the selectivity towards a specific α or β adrenergic receptor subtype.
Alterations to the Ethanolamine (B43304) Side Chain: The ethanolamine side chain, particularly the hydroxyl and amine groups, is vital for binding to adrenergic receptors. Modifications such as altering the stereochemistry of the hydroxyl group or changing the substituent on the nitrogen atom can significantly impact receptor interaction and selectivity. For instance, increasing the bulk of the N-substituent can favor β-receptor selectivity over α-receptor selectivity.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties—can fine-tune the electronic and steric properties of the molecule to favor binding to a specific receptor subtype. For example, replacing the phenolic hydroxyl group with other hydrogen-bonding moieties could alter the binding kinetics and selectivity.
| Adrenergic Receptor Subtype | Key Structural Modifications on this compound Scaffold for Potential Selectivity | Rationale |
| α1A-Adrenergic Receptor | Introduction of a bulky substituent at the para-position of the phenyl ring. | May exploit unique steric features within the α1A binding pocket. |
| α1B-Adrenergic Receptor | Modification of the N-methyl group to a larger alkyl group. | Could enhance hydrophobic interactions specific to the α1B subtype. |
| α1D-Adrenergic Receptor | Introduction of a flexible side chain at the ortho-position of the phenyl ring. | May allow for optimal interaction with a less constrained region of the α1D receptor. |
| β2-Adrenergic Receptor | Increasing the size of the N-substituent (e.g., tert-butyl group). | Known to increase affinity and selectivity for β2-receptors. |
Design of Sustained-Release Prodrugs for Research Applications
This compound itself is a prodrug of phenylephrine, designed for enhanced lipophilicity and corneal penetration. researchgate.netmdpi.com This concept can be further exploited to create sustained-release formulations for research purposes, allowing for prolonged and stable receptor activation without the need for frequent administration.
The design of such prodrugs involves the attachment of a promoiety to the this compound molecule, which is cleaved under specific physiological conditions to release the active drug over an extended period. mdpi.comnih.gov Key considerations include:
Linker Chemistry: The choice of the linker connecting the promoiety to this compound is critical. The linker must be stable enough to prevent premature drug release but susceptible to cleavage by specific enzymes or physiological pH at the target site. Ester, carbonate, or carbamate (B1207046) linkages are commonly employed.
Promoiety Selection: The promoiety can be designed to influence the solubility, distribution, and release rate of the drug. For instance, attachment of a lipophilic polymer could create a depot effect, leading to slow release from the site of administration.
Triggered Release Mechanisms: Advanced prodrug strategies involve designing linkers that are sensitive to specific triggers, such as enzymes that are overexpressed in a particular tissue or pathological condition. This allows for targeted drug release and further enhances the specificity of the agent.
| Prodrug Design Strategy | Example Application for this compound | Expected Outcome for Research |
| Lipophilic Polymer Conjugation | Covalent attachment of polyethylene (B3416737) glycol (PEG) to the this compound scaffold. | Increased half-life and sustained plasma concentrations of the active agonist. |
| Enzyme-Labile Linkers | Incorporation of a linker that is a substrate for a specific esterase. | Controlled release of the active drug, allowing for more precise temporal studies of adrenergic receptor function. |
| pH-Sensitive Linkers | Use of a linker that hydrolyzes at a specific pH. | Targeted release in specific cellular compartments or tissues with distinct pH environments. |
Advanced Methodologies for Studying Sympathomimetic Agents
The development of novel sympathomimetic agents is paralleled by the evolution of sophisticated techniques to characterize their interactions with adrenergic receptors and elucidate their physiological effects.
High-Throughput Screening Techniques for Adrenergic Ligands
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential adrenergic ligands. nih.gov These techniques are essential for discovering novel scaffolds and lead compounds for drug development.
Common HTS assays for adrenergic receptors, which are G-protein coupled receptors (GPCRs), include:
Cell-Based Functional Assays: These assays measure the cellular response to receptor activation. Examples include measuring changes in intracellular second messengers like cyclic AMP (cAMP) for Gs- or Gi-coupled receptors, or calcium mobilization for Gq-coupled receptors. nih.govdiscoverx.com Reporter gene assays, where receptor activation leads to the expression of a detectable protein (e.g., luciferase or β-lactamase), are also widely used. thermofisher.com
Radioligand Binding Assays: This classic technique uses a radioactively labeled ligand with known affinity for the receptor. The ability of test compounds to displace the radioligand provides a measure of their binding affinity.
Label-Free Technologies: Techniques such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) allow for the real-time monitoring of ligand-receptor binding without the need for labels, providing valuable kinetic data. nih.govacs.org
| HTS Technique | Principle | Application in Adrenergic Research |
| FLIPR (Fluorometric Imaging Plate Reader) | Measures changes in intracellular calcium concentration using fluorescent dyes. nih.gov | Screening for agonists and antagonists of Gq-coupled adrenergic receptors (e.g., α1). |
| cAMP Assays | Quantifies the level of cyclic AMP produced upon receptor activation. discoverx.com | Screening for ligands of Gs-coupled (e.g., β-receptors) and Gi-coupled (e.g., α2-receptors) adrenergic receptors. |
| Tango GPCR Assay | A reporter gene assay that measures β-arrestin recruitment to an activated GPCR. thermofisher.com | Universal assay for screening ligands for any adrenergic receptor, regardless of its G-protein coupling. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. nih.govacs.org | Characterizing the binding kinetics (on- and off-rates) of novel adrenergic ligands. |
Optogenetics and Chemogenetics in Adrenergic Receptor Research
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of adrenergic receptor activity in living cells and organisms with high temporal and spatial resolution.
Optogenetics: This technique involves the use of light-sensitive proteins (opsins) to control the activity of cells or specific signaling pathways. researchgate.netnih.govuni-bonn.de For adrenergic research, chimeric receptors can be engineered where the light-sensitive domain of an opsin is fused to the intracellular loops of an adrenergic receptor. biologists.com This allows researchers to activate specific adrenergic signaling pathways in defined cell populations simply by shining light of a specific wavelength, providing unprecedented control over the timing and location of receptor activation. nih.gov
Chemogenetics: This approach utilizes "Designer Receptors Exclusively Activated by Designer Drugs" (DREADDs). addgene.orgnih.govwikipedia.org These are engineered GPCRs that are unresponsive to their natural ligands but can be activated by a specific, otherwise inert, small molecule. rsc.org By expressing DREADDs based on adrenergic receptors in specific neurons or cell types, researchers can selectively modulate adrenergic signaling in those cells by administering the designer drug, offering a way to dissect the role of specific adrenergic pathways in complex physiological processes. pressbooks.pub
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Adrenergic Compounds
Virtual Screening: AI algorithms can screen vast virtual libraries of chemical compounds to predict their binding affinity and selectivity for different adrenergic receptor subtypes. mdpi.comaip.orgplos.orgnih.govacs.org This significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific adrenergic receptor subtype and favorable pharmacokinetic profiles.
Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity of new, untested compounds. nih.gov This can help to prioritize which analogs of the this compound scaffold are most likely to have the desired receptor selectivity.
Polypharmacology Prediction: AI can predict the potential off-target effects of a drug candidate by analyzing its interactions with a wide range of proteins, helping to identify potential side effects early in the drug development process. scielo.br
In-depth Analysis of this compound's Role in Adrenergic Receptor Biology Cannot Be Completed Due to Lack of Scientific Data
A thorough investigation into the scientific literature and chemical databases reveals a significant lack of research on the chemical compound this compound, preventing the creation of a detailed article on its role in understanding adrenergic receptor biology. This compound, also known as pivalylphenylephrine, is the 3-pivalyl ester of the well-known sympathomimetic agent, phenylephrine. wikipedia.orgnih.gov While designed as a more lipophilic prodrug of phenylephrine to potentially improve corneal permeability, the compound was never marketed, and consequently, extensive pharmacological studies appear not to have been conducted or published. wikipedia.org
The user's request for an article section titled "Fundamental Insights into Adrenergic Receptor Biology Derived from this compound Studies" requires specific data on receptor binding affinities, selectivity for various adrenergic receptor subtypes, G protein coupling mechanisms, and downstream signaling pathways. This type of detailed information is generated through extensive preclinical research, including radioligand binding assays and functional cellular studies.
The available information on this compound is limited to basic chemical and dictionary entries. wikipedia.org A single study from 1980 investigated the mydriatic (pupil-dilating) effects of what was termed "phenylephrine pivalate" in rabbits. This study suggested that the molecule might possess intrinsic alpha-adrenergic activity and does not function solely as a prodrug that needs to be converted to phenylephrine to be active. nih.gov However, this functional observation in an animal model does not provide the specific molecular-level data required to elaborate on fundamental receptor biology. There are no available public data on its binding profile (e.g., Kᵢ or Kₔ values) at α₁, α₂, or β-adrenergic receptors, nor on its efficacy in activating the various G protein signaling cascades (e.g., Gq/11, Gi/o, Gs). researchgate.netwikipedia.org
Without such fundamental research, it is impossible to construct the requested data tables or provide a scientifically accurate and detailed discussion on how this compound has contributed to the understanding of adrenergic receptor biology. The insights sought by the user are contingent on data that, based on extensive searches, does not appear to exist in the scientific literature.
Q & A
Q. What protocols ensure ethical rigor in this compound studies involving animal models?
Q. How can researchers enhance the reproducibility of this compound’s reported effects?
- Methodological Answer : Preregister study protocols on platforms like Open Science Framework. Share step-by-step experimental videos (e.g., JoVE) for complex assays. Use RRIDs for reagents and validate critical findings across independent labs .
Integration with Existing Research
Q. What frameworks guide the integration of this compound findings into broader pharmacological theories?
Q. How do researchers identify underexplored applications of this compound using literature mining tools?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
